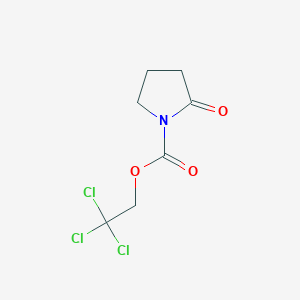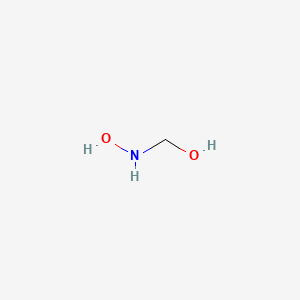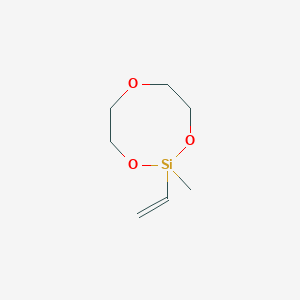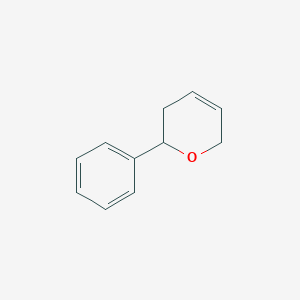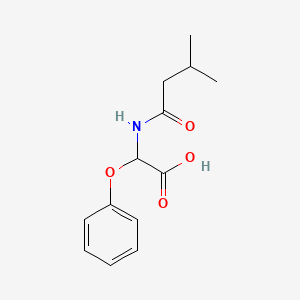![molecular formula C16H22O2 B14288257 2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL CAS No. 125151-55-5](/img/structure/B14288257.png)
2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL is a chemical compound with a unique structure that includes a pentyloxy group attached to a phenyl ring, which is further connected to a butyn-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL typically involves a multi-step process. One common method is the Grignard reaction, where benzylacetone reacts with methyl magnesium chloride to form the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-4-phenylbut-3-yn-2-ol
- 4-Phenyl-2-methyl-3-butyn-2-ol
- 2-Methyl-4-phenyl-3-buten-2-ol
Uniqueness
This structural variation can lead to differences in reactivity, biological activity, and industrial utility .
Eigenschaften
CAS-Nummer |
125151-55-5 |
|---|---|
Molekularformel |
C16H22O2 |
Molekulargewicht |
246.34 g/mol |
IUPAC-Name |
2-methyl-4-(4-pentoxyphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C16H22O2/c1-4-5-6-13-18-15-9-7-14(8-10-15)11-12-16(2,3)17/h7-10,17H,4-6,13H2,1-3H3 |
InChI-Schlüssel |
OIVILIOLOGCQBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C#CC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



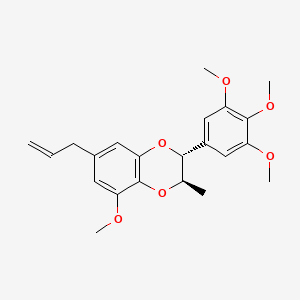
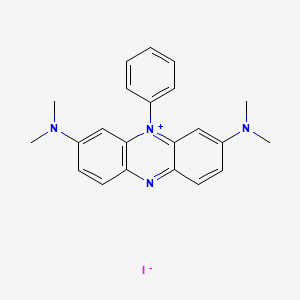
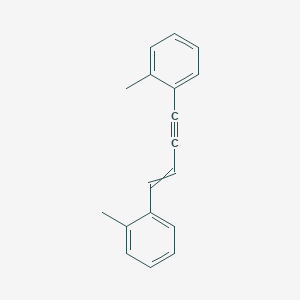
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)

